REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1.[N:13]([O-])=O.[Na+]>O>[Cl-:2].[Cl:2][C:3]1[CH:9]=[CH:8][C:6]([N+:7]#[N:13])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1 |f:2.3,5.6|
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Name
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|
Quantity
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134.2 g
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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60 g
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Type
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reactant
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Smiles
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ClC1=CC(=C(N)C=C1)[N+](=O)[O-]
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Name
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|
Quantity
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63.4 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
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106.6 g
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 500 mL three-necked flask fitted with a mechanical stirrer
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Type
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CUSTOM
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Details
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is reduced to 0° C
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Type
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TEMPERATURE
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Details
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while maintaining the solution at 0° C
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Type
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FILTRATION
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Details
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The diazonium salt solution (281 g) is then filtered
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Type
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CUSTOM
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Details
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stored at −15° C. until later use
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Name
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|
Type
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Smiles
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[Cl-].ClC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |